1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Pharmaceutical intermediate Terazosin synthesis Quality control

Substituting the free base (CAS 63074-07-7) for this hydrobromide salt risks reaction stoichiometry errors and impurity carryover in terazosin API synthesis. This solid intermediate solves key workflow pain points: - Precise MW (265.15 g/mol) eliminates molar equivalency miscalculations inherent to the liquid free base. - Defined melting point (154-162°C) and crystalline morphology enable accurate weighing at kilogram scale. - Controlled impurity profile (des-tetrahydro impurity ≤0.03%) minimizes downstream purification burden and batch variability.

Molecular Formula C9H17BrN2O2
Molecular Weight 265.15 g/mol
CAS No. 63590-62-5
Cat. No. B1355225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tetrahydrofuroyl)piperazine hydrobromide
CAS63590-62-5
Molecular FormulaC9H17BrN2O2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCNCC2.Br
InChIInChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H
InChIKeyIMMDGWNBMNOMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Tetrahydrofuroyl)piperazine hydrobromide: Key Intermediate for Terazosin API Synthesis [CAS: 63590-62-5]


1-(2-Tetrahydrofuroyl)piperazine hydrobromide (CAS 63590-62-5) is the hydrobromide salt of a piperazine derivative bearing a tetrahydrofuran-2-carbonyl substituent [1]. As a heterocyclic building block, it serves as a critical intermediate in the synthesis of terazosin hydrochloride dihydrate, an α1-adrenoceptor antagonist used clinically for hypertension and benign prostatic hyperplasia [2]. The hydrobromide salt form offers distinct physicochemical properties, including a solid crystalline morphology and a defined melting point range of 154–162°C (vendor-specific specification) , which facilitates handling and purification during multi-step API manufacturing processes. The compound contains a stereogenic center at the tetrahydrofuran C2 position, providing chirality that can be exploited in asymmetric synthesis applications [1].

Why Generic 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide Substitution Fails: Salt Form and Purity-Driven Process Impact


Substituting 1-(2-tetrahydrofuroyl)piperazine hydrobromide with the free base form (CAS 63074-07-7) or other piperazine analogs introduces quantifiable risks to reaction stoichiometry, impurity profiles, and downstream crystallization behavior. The hydrobromide salt, with a molecular weight of 265.15 g/mol, differs fundamentally from the free base (184.24 g/mol) in molar mass, which directly affects reagent equivalency calculations in synthetic protocols . Furthermore, the hydrobromide salt exists as a solid with a defined melting point (154–162°C) , whereas the free base is typically a liquid at ambient conditions (boiling point 120–125°C at 0.2 mmHg) . This phase difference impacts handling, storage stability, and purification workflows. Critically, impurity profiles differ: commercial hydrobromide preparations have been documented to contain measurable levels (0.03%) of the des-tetrahydro impurity, 1-[(furan-2-yl)carbonyl]piperazine, which can propagate through subsequent reaction steps [1]. Substitution without verification of salt stoichiometry, purity specifications, and impurity content can lead to batch-to-batch variability in terazosin API yield and purity.

1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: Quantitative Differentiation Evidence for Scientific Procurement


Purity Specification: 98% (HPLC) Assured for API Intermediate Use

The hydrobromide salt is commercially available with a minimum purity specification of 98% as determined by HPLC, which is a critical quality attribute for its use as an intermediate in terazosin hydrochloride synthesis . In the patented manufacturing process for terazosin hydrochloride dihydrate, the hydrobromide intermediate has been obtained with a purity of 99.42%, with the primary impurity identified as 1-[(furan-2-yl)carbonyl]piperazine at a level of 0.03% [1]. This impurity specification is directly relevant to downstream API purity and regulatory compliance. In contrast, the free base form is typically offered at 95% to 97% purity with less stringent impurity characterization .

Pharmaceutical intermediate Terazosin synthesis Quality control

Physical Form and Melting Point Differentiation: Solid Hydrobromide vs. Liquid Free Base

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a solid at ambient temperature with a reported melting point range of 154–162°C (commercial specification) or 173–175°C (synthetic route-specific value) . In contrast, the free base form (CAS 63074-07-7) is a liquid with a boiling point of 120–125°C at 0.2 mmHg . The solid physical form of the hydrobromide salt offers practical advantages for weighing accuracy, storage stability, and purification via recrystallization—attributes that are particularly valuable in GMP manufacturing environments.

Solid-state chemistry Handling properties Process chemistry

Lipophilicity (LogP) Differentiation: Hydrobromide Salt Exhibits Higher Computed LogP

The computed LogP value for 1-(2-tetrahydrofuroyl)piperazine hydrobromide is 0.822 , which is substantially higher than the free base form's computed XLogP3 value of -0.5 . While both values remain within acceptable ranges for drug-like molecules, the ~1.3 log unit difference may influence solubility and partition behavior in reaction media, particularly in biphasic systems or during extractive workup procedures. The hydrobromide salt's higher LogP suggests enhanced partitioning into organic phases, which may be advantageous in certain synthetic sequences.

Lipophilicity Partition coefficient Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Salt Form Alters Polar Interactions

The hydrobromide salt possesses a topological polar surface area (TPSA) of 41.6 Ų and a hydrogen bond donor count of 2 . In contrast, the free base has the same TPSA (41.6 Ų) but only 1 hydrogen bond donor . The additional hydrogen bond donor in the hydrobromide salt arises from protonation of the piperazine nitrogen and the presence of the bromide counterion. This difference, while subtle, may influence crystal packing, hygroscopicity, and dissolution behavior in aqueous and polar organic solvents. The TPSA value of 41.6 Ų places the compound well below the typical threshold for oral bioavailability prediction (140 Ų), indicating favorable passive membrane permeability potential.

Molecular descriptors Drug design Bioavailability prediction

Optimal Scientific and Industrial Application Scenarios for 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide


Scenario 1: Terazosin Hydrochloride API Manufacturing (GMP Environment)

The hydrobromide salt is the preferred intermediate for the industrial synthesis of terazosin hydrochloride dihydrate, a process explicitly described in multiple patents where N-(2-tetrahydrofuroyl)piperazine hydrobromide is reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline [1][2]. The solid form facilitates accurate weighing and transfer in kilogram-scale batches, while the ≥98% purity specification minimizes impurity carryover. In one patented process, the hydrobromide intermediate was obtained with 99.42% purity and only 0.03% of the des-tetrahydro impurity [3]. Procurement of the hydrobromide salt ensures compatibility with validated manufacturing procedures and reduces the need for in-house salt formation and characterization.

Scenario 2: α1-Adrenoceptor Antagonist Analogue Synthesis and SAR Studies

The tetrahydrofuroyl-piperazine scaffold is a privileged pharmacophore in α1-adrenoceptor antagonist design. Analogs incorporating this moiety have demonstrated high binding affinity (Ki values in the 10⁻¹⁰ M range) with α1-/α2-selectivity ratios exceeding 10,000 [4]. The hydrobromide salt serves as a convenient starting material for derivatization at the piperazine nitrogen, enabling the rapid synthesis of focused libraries for structure-activity relationship (SAR) exploration. Its solid physical form and defined stoichiometry support reproducible reaction setups in academic and industrial medicinal chemistry laboratories.

Scenario 3: Leukotriene Biosynthesis Inhibitor Development

1-(2-Tetrahydrofuroyl)piperazine (free base) has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives that inhibit leukotriene biosynthesis in human neutrophils . The hydrobromide salt can serve the same synthetic purpose after neutralization, offering the advantage of long-term solid-state stability during storage. This application is relevant for research programs targeting inflammatory pathways where leukotriene modulation is therapeutically desirable.

Scenario 4: Pre-formulation Salt Screening and Polymorph Studies

The hydrobromide salt represents one of several possible salt forms of the tetrahydrofuroyl-piperazine base. Its melting point (154–162°C) and hydrogen bond donor count (2) differ from the free base and other potential salts, providing a basis for comparative pre-formulation studies [1][2]. Researchers investigating crystalline polymorphs, hygroscopicity, and dissolution profiles of terazosin-related intermediates may utilize the hydrobromide salt as a reference point for salt selection and solid-state characterization.

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